molecular formula C8H10Cl2N2O3 B1580446 Clopyralid-olamine CAS No. 57754-85-5

Clopyralid-olamine

Cat. No. B1580446
CAS RN: 57754-85-5
M. Wt: 253.08 g/mol
InChI Key: NQQBTWVFKDDVIB-UHFFFAOYSA-N
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Description

Clopyralid-olamine is a selective herbicide used to control weeds in turf . It is moderately persistent in the environment and, based on its physico-chemical properties, it has a high potential to leach to groundwater .


Synthesis Analysis

Clopyralid is one of the synthetic pyridine-carboxylate auxin herbicides used to control perennial and annual broadleaf weeds in wheat, sugar beets, canola, etc . It affects the plants in a dose-dependent manner. A low concentration of clopyralid enhances the growth by inducing RNA, DNA, and protein synthesis leading to unregulated cell division and disordered growth .


Molecular Structure Analysis

The chemical formula of Clopyralid-olamine is C₆H₃Cl₂NO₂ . The canonical SMILES representation is C1=CC(=NC(=C1Cl)C(=O)O)Cl .


Chemical Reactions Analysis

Clopyralid can stimulate RNA, DNA, and protein synthesis leading to uncontrolled cell division and disorganized growth, and ultimately, vascular tissue destruction . High concentrations of clopyralid can inhibit cell division and growth .


Physical And Chemical Properties Analysis

Clopyralid-olamine has a high aqueous solubility, is volatile and, based on its chemical properties, there is a high risk of it leaching to groundwater . It can be persistent in both soil and water systems depending upon conditions .

Scientific Research Applications

Environmental Impact and Genotoxicity

Clopyralid, a synthetic pyridine-carboxylate auxin herbicide, is widely used to manage perennial and annual broadleaf weeds in various crops. A study on Allium cepa roots revealed dose-dependent cytotoxicity and genotoxicity at concentrations of 25, 50, and 100 μg/mL. This research demonstrated clopyralid's cytotoxic effects through root growth inhibition and its genotoxic effects via chromosomal aberrations and DNA damage, indicating potential environmental risks to non-target organisms (Amaç & Liman, 2021).

Antimicrobial and Antitumor Activity

Ciclopirox olamine, a substituted pyridone antimycotic, exhibits broad-spectrum activity against dermatophytes, yeasts, molds, and a variety of Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated in treating superficial dermatophyte or yeast infections, with research showing its potential as an antitumor agent against human breast cancer MDA-MB-231 xenografts, suggesting a wide range of clinical applications beyond its antimycotic use (Jue, Dawson, & Brogden, 1985; Zhou et al., 2010).

Photocatalytic Degradation

Research into the photocatalytic degradation of clopyralid under UV/TiO2 has shown promising results for removing this herbicide from water sources. Studies comparing UV/TiO2 to UV/H2O2 and O3 techniques revealed that TiO2 photocatalysts effectively achieve complete clopyralid removal within 90 minutes, offering a viable solution for treating water contaminated with this herbicide (Tizaoui, Mezughi, & Bickley, 2011).

Mechanisms of Action in Yeast

Studies on the mechanism of action of ciclopirox olamine in yeast cells, specifically Saccharomyces cerevisiae, identified multiple targets involved in cellular metabolism, DNA replication, repair, and transport. This research provides insight into the complex biological interactions of ciclopirox olamine, suggesting potential therapeutic applications based on its ability to inhibit key cellular processes (Leem et al., 2003).

Ecological Risk Assessment

An ecological risk assessment focused on clopyralid's effects on rainbow trout revealed low acute toxicity and no significant chronic toxicity at concentrations relevant to environmental exposure. This suggests that, under recommended application rates, clopyralid poses little to no risk to aquatic life, including sensitive species like trout, indicating its environmental safety when used appropriately (Fairchild et al., 2009).

Safety And Hazards

Clopyralid-olamine has a low mammalian toxicity and is not expected to bioaccumulate . It is an irritant . It is moderately toxic to birds, fish, aquatic invertebrates, honeybees, and earthworms . It has a low toxicity to aquatic plants and algae .

properties

IUPAC Name

2-aminoethanol;3,6-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2.C2H7NO/c7-3-1-2-4(8)9-5(3)6(10)11;3-1-2-4/h1-2H,(H,10,11);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQBTWVFKDDVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Cl.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034265
Record name Clopyralid-olamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clopyralid-olamine

CAS RN

57754-85-5
Record name Clopyralid olamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57754-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopyralid-olamine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopyralid-olamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridine-2-carboxylic acid, compound with 2-aminoethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPYRALID-OLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7G6QF0YI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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